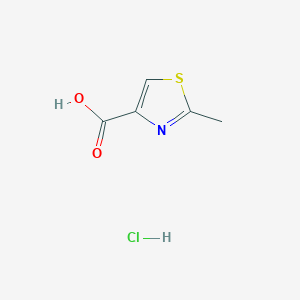

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives involves several steps including condensation, oxidation, and hydrolysis reactions. For example, methyl thiazolidine-4-carboxylate was synthesized from L-Cysteine hydrochloride and formaldehyde by condensation and esterification. Following this, methyl thiazole-4-carboxylate was synthesized by an oxidation reaction. Hydrolysis of this compound yielded Thiazole-4-carboxylic acid (Lv Xin-yu, 2012).

Molecular Structure Analysis

A detailed structural, electronic, and spectroscopic study using density functional theory (DFT) has been conducted on related compounds such as 4-methylthiadiazole-5-carboxylic acid. This study included vibrational analysis with FT-IR and FT-Raman spectra, NBO analysis for estimating hydrogen bond strength, and computational visualization of key electron transitions (Isha Singh et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives often include their transformation into various biologically active compounds. For instance, 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and shown to exhibit significant fungicidal and antivirus activities, highlighting the compound's versatility in chemical reactions (Fengyun Li et al., 2015).

Physical Properties Analysis

The physical properties of these compounds can be influenced by their molecular structure. Studies on related thiazole derivatives have provided insights into their hydrogen bonding and solvent effects, which are crucial for understanding their physical properties and behavior in different environments (B. Refouvelet et al., 1994).

Chemical Properties Analysis

The chemical properties of 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives, such as their reactivity and stability, are key areas of research. For example, the study on the synthesis and antibacterial study of new 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives illustrates the compound's potential in developing antibacterial agents (Zina K. Al Dulaimy et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques: The synthesis of methyl thiazolidine-4-carboxylate, a related compound, involves condensation and esterification of L-Cysteine hydrochloride and formaldehyde, followed by oxidation and hydrolysis to achieve thiazole-4-carboxylic acid (Lv Xin-yu, 2012).

Applications in Drug Design and Biological Activities

- Designing Heterocyclic γ-Amino Acids: 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids are used in mimicking secondary structures of proteins. A chemical route to synthesize these compounds involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate (L. Mathieu et al., 2015).

- Fungicidal and Antivirus Activities: Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid show promising fungicidal and antivirus activities. Some compounds exhibit significant activity against Tobacco Mosaic Virus (TMV) and fungi (Li Fengyun et al., 2015).

Miscellaneous Applications

- Antibacterial Study: Synthesized derivatives of 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid have been studied for their antibacterial properties. Their structures were confirmed using spectroscopic data (Zina K. Al Dulaimy et al., 2017).

- Cardioprotective Activity: Some 2-arylimino-1,3-thiazole derivatives synthesized via the Hantzsch reaction show cardioprotective effects in vitro, suggesting potential for further pharmacological studies (I. Drapak et al., 2019).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with various targets in the biological system . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Mode of Action

Thiazole derivatives are known for their aromaticity, which allows them to participate in various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . This reactivity can lead to diverse interactions with biological targets, potentially altering physiological systems .

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes . The exact pathways and downstream effects would depend on the specific targets and interactions of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Propiedades

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.ClH/c1-3-6-4(2-9-3)5(7)8;/h2H,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWRGBRXXNHTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)